3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid
Description
3-[5-Amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid (CAS: 379726-61-1) is a heterocyclic compound featuring a pyrrolone core substituted with a benzothiazole moiety and a meta-substituted benzoic acid group. Its molecular formula is C₁₈H₁₃N₃O₃S, with a molecular weight of 351.4 g/mol . This compound is marketed as a versatile small-molecule scaffold for drug discovery and biochemical research, with applications in kinase inhibition and enzyme modulation .
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c19-16-15(17-20-12-6-1-2-7-14(12)25-17)13(22)9-21(16)11-5-3-4-10(8-11)18(23)24/h1-8,19,22H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQTQGPLLRUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=CC(=C2)C(=O)O)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-amino-1,3-benzothiazole. This intermediate can then be further reacted with appropriate reagents to introduce the pyrrol-1-yl and benzoic acid moieties.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The amino group (–NH₂) attached to the pyrrole ring undergoes oxidation under controlled conditions. For example:
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Oxidation of the amino group to a nitroso (–NO) or nitro (–NO₂) group using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .
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Side-chain oxidation : The carboxylic acid (–COOH) group may oxidize to a peracid under strong oxidizing conditions, though this is less common due to steric hindrance from the fused rings .
Table 1: Oxidation Reactions and Products
Reduction Reactions
The ketone group (C=O) in the pyrrole ring and the benzothiazole sulfur atom are primary reduction targets:
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Ketone reduction : Lithium aluminum hydride (LiAlH₄) reduces the 3-oxo group to a hydroxyl (–OH), forming a dihydroxypyrrole derivative .
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Benzothiazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) opens the thiazole ring, yielding a thiol-containing intermediate .
Table 2: Reduction Reactions and Outcomes
Electrophilic Substitution
The benzothiazole ring undergoes electrophilic substitution at the 4- and 6-positions due to electron-withdrawing effects from the sulfur and nitrogen atoms :
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 6-position of the benzothiazole ring.
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Halogenation : Bromine (Br₂) in acetic acid selectively substitutes the 4-position .
Table 3: Substitution Reactions
Cyclization and Condensation
The amino and carboxylic acid groups enable cyclization reactions:
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Formation of fused heterocycles : Reaction with hydrazine forms pyrazolo[3,4-d]pyrrole derivatives, enhancing biological activity .
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Esterification : The –COOH group reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters, improving solubility .
Key Example:
Pyrazolo-pyrrole synthesis
Acid-Base Reactivity
The carboxylic acid group exhibits typical acid-base behavior:
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Deprotonation : Forms a carboxylate anion (pKa ≈ 4.2) in basic media, enhancing water solubility .
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Salt formation : Reacts with amines (e.g., triethylamine) to form ammonium carboxylates for crystallography studies .
Mechanistic Insights
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzothiazole core is particularly useful in the design of new materials with unique properties.
Biology
In biological research, 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine
This compound has been investigated for its medicinal properties, including its potential as an antibacterial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid exerts its effects involves its interaction with molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Para-Substituted Benzoic Acid Analog
Compound: 4-[5-Amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid (CAS: 610278-84-7)
- Key Difference : The benzoic acid group is para-substituted instead of meta-substituted.
- Molecular Formula : Identical (C₁₈H₁₃N₃O₃S ) but with distinct spatial arrangement .
- Impact :
- Commercial Availability: Priced at $197.00/250 mg (Santa Cruz Biotechnology), comparable to the meta-isomer’s €457.00/250 mg (CymitQuimica) .
Heterocycle-Modified Analogs
Compound: N-[5-Amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide
- Key Difference : Benzothiazole is replaced by benzodiazole (benzimidazole), and benzoic acid is substituted with furan-2-carboxamide.
- Impact: Electronic Properties: Benzimidazole’s basicity contrasts with benzothiazole’s electron-withdrawing nature, altering charge distribution.
Compound: 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile
- Key Difference : Pyrrolone core replaced by a pyrazole ring.
- Impact :
Physicochemical and Functional Comparisons
Key Research Findings
- Synthetic Challenges : Demethylation using BBr₃ (method A) for related compounds often results in low yields (e.g., 1% for 16l ), highlighting the need for optimized protocols .
- Biological Relevance : Benzothiazole derivatives are frequently explored in anticancer and antimicrobial studies due to their affinity for ATP-binding pockets in kinases .
- Commercial Use : The target compound is strictly labeled for laboratory use, emphasizing its role in early-stage research .
Biological Activity
3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential as an anticancer agent, its effects on cholinesterase inhibition, and other pharmacological activities.
The molecular formula of the compound is with a molecular weight of 351.4 g/mol. The compound features a pyrrole ring fused with a benzothiazole moiety, contributing to its biological activity.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study showed that certain analogs demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 5.85 µM to 22.54 µM, indicating their potential as effective anticancer agents compared to standard treatments like doxorubicin and 5-fluorouracil .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-[5-amino-4-(1,3-benzothiazol-2-yl)... | MCF-7 | 5.85 | |
| 3-[5-amino-4-(1,3-benzothiazol-2-yl)... | A549 | 22.54 | |
| Benzamide derivative | Various | <10 |
2. Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit cholinesterases, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies revealed that certain analogs exhibited competitive inhibition with IC50 values comparable to donepezil, a standard treatment for Alzheimer's disease .
Table 2: Cholinesterase Inhibition
| Compound Name | Enzyme Type | IC50 (µM) | Reference |
|---|---|---|---|
| Analog A | Acetylcholinesterase | 7.49 | |
| Analog B | Butyrylcholinesterase | 8.14 |
3. Other Pharmacological Activities
In addition to anticancer and cholinesterase inhibition, this compound has shown potential in various other biological activities:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties against gram-positive and gram-negative bacteria .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, although further research is needed to elucidate the mechanisms involved .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.
- Mechanistic Studies : Molecular docking studies have been conducted to understand the binding interactions of the compound with target proteins involved in cancer progression and cholinergic signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
